L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
Overview
Description
PKC Inhibitor Scramble Peptide: is a synthetic peptide designed to inhibit the activity of Protein Kinase C (PKC). PKC is a family of phospholipid-dependent serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The scramble peptide is often used as a control in experiments to ensure that the observed effects are specific to the inhibition of PKC activity.
Mechanism of Action
Target of Action
The primary target of the PKC|A Inhibitor Scramble Peptide is Protein Kinase C (PKC) . PKC is a family of phospholipid-dependent serine/threonine kinases, classified into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKCs play a key regulatory role in various cellular functions, including cell growth, differentiation, gene expression, and hormone secretion .
Mode of Action
The PKC|A Inhibitor Scramble Peptide interacts with its target PKC by binding to the substrate binding site within the catalytic region of the kinase . This interaction inhibits the kinase activity of PKC, thereby preventing the phosphorylation of its substrates . The inhibitor’s mode of action is ATP competitive, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The inhibition of PKC affects multiple intracellular signaling pathways. PKC is involved in many aspects of cellular metabolism, controlling elements of transcription, translation, sensory responses, signal transduction, cell-cycle progression, differentiation, and cell death . The inhibition of PKC by the scramble peptide can disrupt these processes, leading to changes in cell function and behavior .
Result of Action
The molecular and cellular effects of the PKC|A Inhibitor Scramble Peptide’s action depend on the specific cellular context and the particular PKC isozymes being targeted. Generally, the inhibition of PKC can lead to changes in cell proliferation, differentiation, and survival . In some cases, PKC inhibition can induce apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKC Inhibitor Scramble Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PKC Inhibitor Scramble Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: PKC Inhibitor Scramble Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can result in free thiol groups .
Scientific Research Applications
PKC Inhibitor Scramble Peptide has a wide range of applications in scientific research:
Chemistry: Used as a control in studies investigating the role of PKC in various chemical reactions.
Biology: Helps in understanding the role of PKC in cellular signaling pathways and its impact on cell behavior.
Medicine: Investigated for its potential therapeutic applications in diseases where PKC is implicated, such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting PKC.
Comparison with Similar Compounds
Bisindolylmaleimide I: A competitive inhibitor of PKC that stabilizes PKC in its activated conformation.
Bisindolylmaleimide IV: An uncompetitive inhibitor that targets quiescent PKC and stabilizes it in the quiescent conformation.
Myristoylated PKC Inhibitors: Show higher inhibitory effects on target PKC isozymes compared to non-myristoylated inhibitors.
Uniqueness: PKC Inhibitor Scramble Peptide is unique in its design as a control peptide, ensuring that the observed effects in experiments are specific to PKC inhibition. This specificity makes it a valuable tool in research settings .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLKAOQRLLRKT-XMTFRXHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N9O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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